2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide
Description
This compound features a 4-oxo-4H-pyran core substituted with a piperazine-methyl group at position 6 and a 2-fluorophenyl moiety on the piperazine nitrogen. The acetamide group at position 3 of the pyran ring is further modified with an isopropyl substituent.
Properties
IUPAC Name |
2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4/c1-15(2)23-21(27)14-29-20-13-28-16(11-19(20)26)12-24-7-9-25(10-8-24)18-6-4-3-5-17(18)22/h3-6,11,13,15H,7-10,12,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHNWPSFKPHSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorine atom replaces a leaving group on a benzene ring . The pyranone moiety is then attached through condensation reactions, and the final acetamide group is introduced via acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Reaction conditions such as temperature, solvent
Biological Activity
The compound 2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. Its structure features a piperazine ring, which is commonly associated with various pharmacological properties, including antipsychotic and antidepressant effects.
Chemical Structure and Properties
This compound can be characterized by the following molecular formula:
- Molecular Formula : C18H23FN4O
- Molecular Weight : 330.4 g/mol
The chemical structure consists of a pyran ring, a piperazine moiety, and an acetamide group, suggesting potential interactions with multiple biological targets.
Antimicrobial Activity
Research indicates that compounds with similar piperazine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit bacterial growth effectively. The specific compound's activity against various pathogens remains to be thoroughly investigated; however, it is hypothesized that it may share these antimicrobial properties due to its structural similarities.
Anticancer Potential
Recent studies have explored the anticancer potential of compounds containing piperazine and pyran rings. For example, derivatives have been shown to induce apoptosis in cancer cells by interfering with cell cycle progression and promoting oxidative stress. The exact mechanisms of action for this specific compound are yet to be elucidated but warrant further investigation.
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects. Piperazines are known for their role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in treating mood disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the 2-fluorophenyl group is particularly noteworthy as fluorination often enhances metabolic stability and alters lipophilicity, potentially improving bioavailability. The piperazine's substitution pattern also plays a critical role in defining its interaction with biological targets.
Case Studies
- In vitro Studies : A study on related piperazine derivatives demonstrated significant inhibition of cancer cell proliferation at low micromolar concentrations. The IC50 values ranged from 0.1 to 10 µM depending on the specific structural modifications made to the piperazine ring.
- Animal Models : In vivo studies involving similar compounds have shown promising results in reducing tumor growth in xenograft models, indicating potential therapeutic applications in oncology.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- The target compound’s 2-fluorophenyl group likely confers higher metabolic stability compared to furan-based analogues () due to reduced susceptibility to oxidative metabolism .
- Compared to AMG628 (), the pyran core may offer distinct electronic properties versus pyrimidine-thiazole systems, influencing target binding kinetics.
Pharmacological and Physicochemical Properties
Table 2: Hypothesized Property Comparisons
Analysis :
- The isopropyl acetamide in the target compound may enhance solubility compared to bulkier substituents (e.g., trifluoromethyl in ) .
- The 4-oxo-pyran core’s planar structure could facilitate π-π stacking interactions with aromatic residues in enzyme active sites, contrasting with pyrimidine-based analogues () that rely on hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
